H-L-Cha-OBzl*HCl
Description
H-L-Cha-OBzl·HCl is a benzyl ester derivative of cyclohexylalanine (Cha), a non-proteinogenic amino acid, modified with a hydrochloride (HCl) salt. The compound features:
- Cyclohexyl group: A bulky aliphatic substituent that enhances hydrophobicity and steric hindrance .
- Benzyl ester (OBzl): Protects the carboxylic acid group during peptide synthesis, facilitating selective deprotection .
- Hydrochloride salt: Improves solubility and stability for handling in synthetic workflows .
Key applications include peptide synthesis, where Cha residues are used to modulate peptide conformation and stability.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMEFMGLSOHFK-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Cha-OBzl*HCl typically involves the esterification of the corresponding amino acid derivative. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using benzyl alcohol. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: H-L-Cha-OBzl*HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
H-L-Cha-OBzl*HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of H-L-Cha-OBzl*HCl involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
*Calculated from H-D-CHA-OH HCl (C₉H₁₈ClNO₂, MW 215.68) + benzyl ester (C₇H₇O). †Estimated from H-L-Pro.OBzl.HCl (Cas No. 7531-52-4).
Key Observations :
- Hydrophobicity : H-L-Cha-OBzl·HCl and H-Glu(OcHex)-OBzl·HCl exhibit higher lipophilicity due to cyclohexyl groups compared to aromatic (H-Trp-OBzl·HCl) or polar (H-Asp(Bzl)-OBzl·HCl) analogs.
- Steric Effects : Cha’s bulky side chain may hinder peptide backbone flexibility, unlike proline derivatives (H-Pro-OBzl·HCl), which impose rigid cyclic conformations .
- Protection Strategy : Dual protection in H-Asp(Bzl)-OBzl·HCl and H-Lys(Z)-OBzl·HCl allows selective deprotection, whereas H-L-Cha-OBzl·HCl has a single benzyl ester.
Solubility and Stability
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
